

Application Note: Quantification of Enolicam (Meloxicam) using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Enolicam	
Cat. No.:	B1505830	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Enolicam**, using Meloxicam as a representative compound from the oxicam class.

Introduction

Enolicams, such as Meloxicam, are nonsteroidal anti-inflammatory drugs (NSAIDs) widely used for their analgesic and antipyretic properties.[1] Accurate and reliable quantification of these compounds in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and commonly used technique for this purpose due to its high specificity, accuracy, and reproducibility.[2] This application note details a simple, isocratic reversed-phase HPLC (RP-HPLC) method for the determination of Meloxicam. The method has been validated according to the International Council for Harmonisation (ICH) guidelines. [1][3][4]

Experimental Workflow

The overall workflow for the HPLC method development and validation for **Enolicam** (Meloxicam) quantification is depicted below.

Caption: Experimental workflow for **Enolicam** (Meloxicam) quantification by HPLC.



Experimental Protocols Materials and Reagents

- · Meloxicam reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Ultrapure water
- Meloxicam tablets (for sample analysis)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.[3]

Parameter	Condition
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	C18 column (e.g., Develosil ODS HG-5, 150 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.4) (60:40 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	268 nm
Injection Volume	20 μL
Column Temperature	30°C
Run Time	Approximately 7 minutes

Preparation of Solutions



3.3.1. Phosphate Buffer (pH 3.4)

- Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water to make a phosphate buffer solution.
- Adjust the pH of the solution to 3.4 using orthophosphoric acid.[1]
- Filter the buffer solution through a 0.45 μm membrane filter.

3.3.2. Mobile Phase

- Mix acetonitrile and the prepared phosphate buffer (pH 3.4) in a ratio of 60:40 (v/v).[1]
- Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.[1]
- 3.3.3. Standard Stock Solution (e.g., 100 µg/mL)
- Accurately weigh 10 mg of Meloxicam reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- This stock solution can be further diluted with the mobile phase to prepare working standard solutions for linearity and calibration curves.
- 3.3.4. Sample Preparation (from Tablet Dosage Form)
- Weigh and finely powder 20 Meloxicam tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Meloxicam and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injecting into the HPLC system.



Method Validation

The developed HPLC method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	< 1.5
Theoretical Plates	> 2000	> 3000
% RSD of Peak Area	< 2.0%	< 1.0%

Linearity

The linearity of the method was established by analyzing a series of dilutions of the standard solution.

Concentration Range (µg/mL)	Correlation Coefficient (R²)
20 - 120	0.996
5 - 50	0.9998
1.0 - 75.0	> 0.999

Note: Data compiled from multiple sources to show typical ranges.[1][2][5]

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at different concentration levels.



Concentration Level	Mean Recovery (%)
80%	99.99 - 100.46%
100%	99.99 - 100.46%
120%	99.99 - 100.46%

Data based on a representative study.[1]

Precision

Precision was evaluated by analyzing replicate injections of the same sample (repeatability) and on different days (intermediate precision).

Precision Type	% Relative Standard Deviation (% RSD)
Repeatability	< 0.1%
Intermediate Precision	< 2.0%

Data compiled from multiple sources.[1][2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (μg/mL)
LOD	0.46
LOQ	1.39

Data from a representative study.[2]

Conclusion







The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of **Enolicam** (Meloxicam) in bulk and pharmaceutical dosage forms.[1][3] The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis.[1][5] The short run time allows for a high throughput of samples.

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